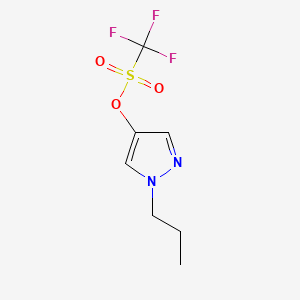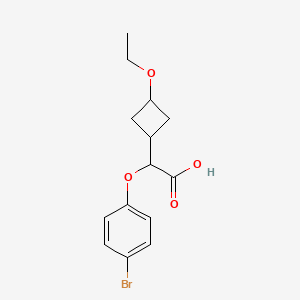
3,3,5,5-Tetramethyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetramethyl-4-piperidinol is a chemical compound belonging to the class of piperidines. It is characterized by its four methyl groups attached to the piperidine ring, making it a highly sterically hindered molecule. This compound is known for its stability and is commonly used as an intermediate in the synthesis of various chemical products, including hindered amine light stabilizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethyl-4-piperidinol typically involves the hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol, under mild conditions .
Industrial Production Methods: In industrial settings, the continuous hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone is often employed. This process utilizes a catalyst such as copper-chromium-alumina, with the addition of a promoter like strontium to enhance catalytic performance. The reaction is conducted at elevated temperatures (around 120°C) and pressures to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,5,5-Tetramethyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,5,5-Tetramethyl-4-piperidone.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 3,3,5,5-Tetramethyl-4-piperidone.
Reduction: Secondary amines.
Substitution: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethyl-4-piperidinol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3,5,5-Tetramethyl-4-piperidinol involves its ability to stabilize free radicals. This property is particularly useful in its role as a hindered amine light stabilizer. The compound interacts with free radicals formed during the degradation of polymers, neutralizing them and preventing further degradation. This process involves the transfer of hydrogen atoms from the piperidinol to the free radicals, forming stable, non-reactive products .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethyl-4-piperidinol: Similar in structure but with different substitution patterns.
2,2,6,6-Tetramethyl-4-piperidone: The ketone analog of 3,3,5,5-Tetramethyl-4-piperidinol.
3,3,5,5-Tetramethyl-4-piperidinone: Another ketone analog with similar steric hindrance.
Uniqueness: this compound is unique due to its high steric hindrance, which imparts exceptional stability and resistance to oxidative degradation. This makes it particularly valuable in applications requiring long-term stability, such as in polymers and coatings .
Eigenschaften
CAS-Nummer |
240401-34-7 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
3,3,5,5-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-10-6-9(3,4)7(8)11/h7,10-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
HWORGAXUKTTWOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCC(C1O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
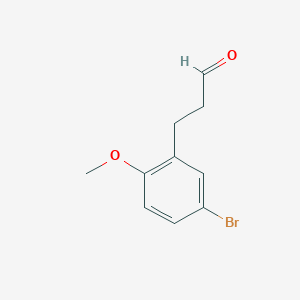
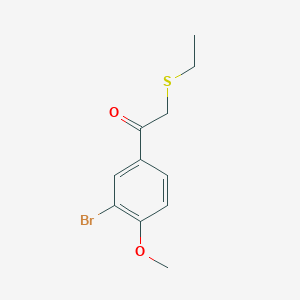

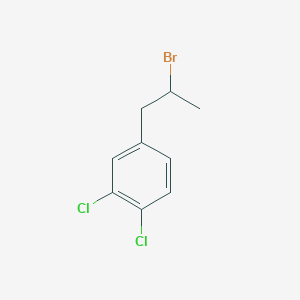

![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
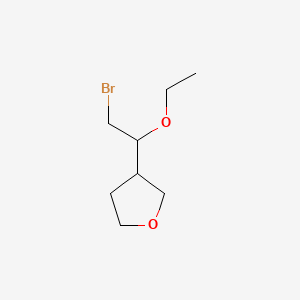
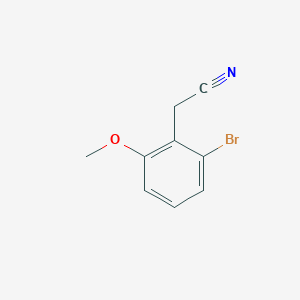
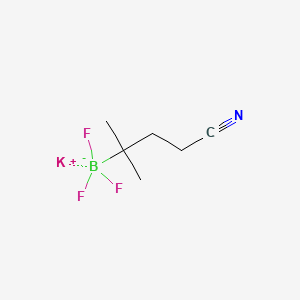
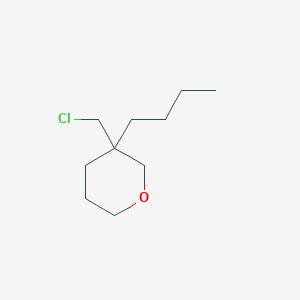
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
